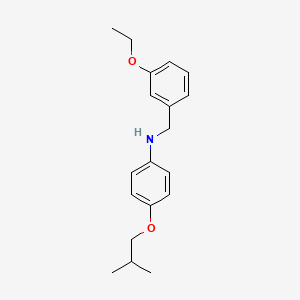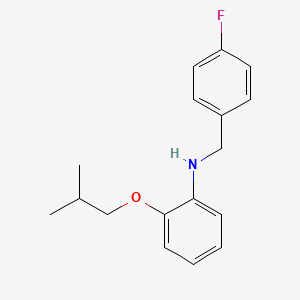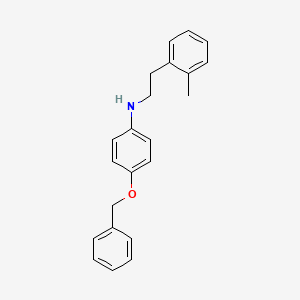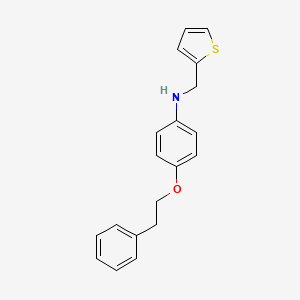
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline
Vue d'ensemble
Description
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, also known as NPEPA, is an aromatic amine derivative of phenoxyethanol. It is a colorless, viscous liquid with a faint sweet odor and a molecular weight of 241.33 g/mol. NPEPA has been used as a surfactant, emulsifier, and stabilizer in a variety of applications, including cosmetics, pharmaceuticals, and food products. It is also used as a building block for the synthesis of other compounds.
Mécanisme D'action
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a role in the regulation of nerve impulses. By inhibiting the activity of this enzyme, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can increase the levels of acetylcholine in the body, leading to an increase in nerve activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline have been studied in both in vitro and in vivo experiments. In vitro studies have shown that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. In vivo studies have demonstrated that N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline can modulate the expression of certain genes, as well as affect the activity of certain enzymes involved in the metabolism of lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is a relatively stable compound and can be stored for extended periods of time without significant degradation. It is also relatively easy to synthesize, making it an ideal starting material for laboratory experiments. However, due to its toxicity, N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline should be handled with caution and only used in well-ventilated areas.
Orientations Futures
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has a wide range of potential applications in medicinal chemistry and drug discovery. Future research should focus on further exploring its potential as a therapeutic agent, as well as its ability to modulate gene expression. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, as well as to develop more effective methods of synthesizing the compound.
Applications De Recherche Scientifique
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has been studied extensively for its potential applications in the field of medicinal chemistry. It has been used as a model compound for the study of the biological activity of aromatic amines and their derivatives. N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, as well as for its ability to modulate the expression of certain genes.
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZPPDQKOBGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)

![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)


![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)
